Didemetil Mifepristona

Descripción general

Descripción

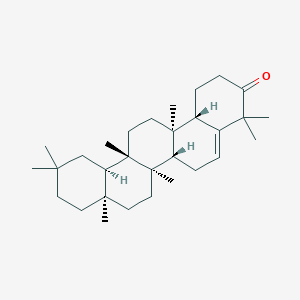

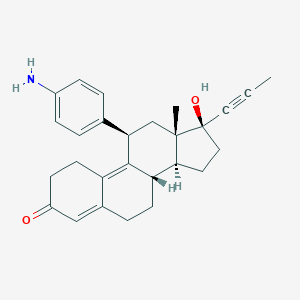

N,N-Didesmethylmifepristone (DMP) is a synthetic progestin hormone that has been used in laboratory experiments to study its effects on the body and its potential applications in scientific research. It is a molecule that is structurally similar to progesterone and has been found to have similar effects on the body.

Aplicaciones Científicas De Investigación

Aborto Farmacológico

La Didemetil Mifepristona y sus metabolitos han sido estudiados en el contexto del aborto farmacológico. El compuesto se ha detectado en muestras de sangre materna después de un aborto farmacológico autoinducido . Esto sugiere que la this compound podría desempeñar un papel en el proceso, aunque se necesitan más investigaciones para comprender completamente sus efectos.

Análisis Toxicológico Forense

El compuesto se ha utilizado en el análisis toxicológico forense. Un estudio desarrolló y validó un método para determinar la mifepristona en sangre humana e identificar sus metabolitos después de un aborto farmacológico autoinducido . Esto podría ser útil en investigaciones forenses relacionadas con el uso de drogas o envenenamiento.

Tratamiento del Adenocarcinoma Pancreático

La investigación ha sugerido que la this compound podría reposicionarse como un antagonista del receptor del factor inhibidor de la leucemia para el tratamiento del adenocarcinoma pancreático . Se encontró que el compuesto revierte la proliferación celular, la migración y la transición epitelial mesenquimal inducida por el factor inhibidor de la leucemia de manera dependiente de la concentración .

Actividad Antitumoral

La this compound ha sido estudiada por su potencial actividad antitumoral. En particular, se ha sugerido que el compuesto podría utilizarse en la terapia fotodinámica (PDT) para el tratamiento del cáncer . La PDT es un tratamiento que utiliza compuestos sensibles a la luz para producir especies reactivas de oxígeno que pueden matar las células cancerosas.

Tratamiento de otras enfermedades

Aparte del cáncer, la this compound también se ha evaluado por su posible uso en el tratamiento de otras enfermedades como la diabetes tipo 2, la enfermedad de Alzheimer y el VIH . Sin embargo, se necesitan más investigaciones para confirmar estas posibles aplicaciones.

Fotosensibilizadores en la Quimioterapia del Cáncer

Los complejos de rutenio, de los cuales la this compound es parte, están siendo evaluados como posibles fotosensibilizadores con ligandos de polipiridina para su uso en la quimioterapia del cáncer . Estos complejos podrían ofrecer un potencial mayor en la quimioterapia del cáncer que los complejos Pt(II), que se sabe que causan muchos efectos secundarios .

Mecanismo De Acción

Target of Action

Didemethyl Mifepristone primarily targets the progesterone receptor and the glucocorticoid receptor . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, pregnancy, and inflammation .

Mode of Action

The anti-progestational activity of Didemethyl Mifepristone results from its competitive interaction with progesterone at progesterone-receptor sites . It inhibits the activity of endogenous or exogenous progesterone . As a glucocorticoid receptor antagonist, it blocks the effects of cortisol, a hormone that plays a key role in the body’s response to stress .

Biochemical Pathways

Didemethyl Mifepristone affects several biochemical pathways. By blocking the progesterone receptor, it disrupts the normal hormonal balance necessary for the maintenance of pregnancy . In the context of Cushing’s syndrome, it interferes with the glucocorticoid receptor, thereby reducing the harmful effects of excess cortisol .

Pharmacokinetics

Didemethyl Mifepristone is characterized by rapid absorption and a long half-life of 25 to 30 hours . It achieves micromolar serum concentrations following ingestion of doses currently in clinical use . It is extensively metabolized by demethylation and hydroxylation, with the initial metabolic steps catalyzed by the cytochrome P450 (CYP) enzyme CYP3A4 .

Result of Action

The molecular and cellular effects of Didemethyl Mifepristone’s action are diverse. In the context of pregnancy termination, it induces bleeding during the luteal phase and in early pregnancy by releasing endogenous prostaglandins from the endometrium or decidua . In patients with Cushing’s syndrome, it helps control hyperglycemia secondary to hypercortisolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Didemethyl Mifepristone. For instance, the compound’s effectiveness can be affected by the individual’s health status, the presence of other medications, and specific genetic factors

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Didemethyl Mifepristone plays a role in various biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it is known to interact with the cytochrome P450 (CYP) enzyme CYP3A4, which catalyzes its initial metabolic steps .

Cellular Effects

Didemethyl Mifepristone has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in adipocyte differentiation, it has been shown to enhance lipid droplets formation and induce the expression of adiponectin and Fabp4 .

Molecular Mechanism

The mechanism of action of Didemethyl Mifepristone involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to activate the promoter activity of PPAR-response element (PPRE) in a manner sensitive to PPARγ antagonist .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Didemethyl Mifepristone can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, a study showed that mifepristone administration during early pregnancy decreased β-casein expression, milk yields and litter growth rates .

Dosage Effects in Animal Models

The effects of Didemethyl Mifepristone vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Didemethyl Mifepristone is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels . For example, it is extensively metabolized by demethylation and hydroxylation, catalyzed by the CYP enzyme CYP3A4 .

Transport and Distribution

Didemethyl Mifepristone is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For instance, the serum transport protein α1-acid glycoprotein (AAG) regulates the serum kinetics of mifepristone .

Propiedades

IUPAC Name |

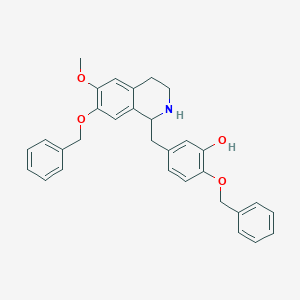

(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPBCIAEOBOEKD-YEEPMTPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146215 | |

| Record name | RU 42848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104004-92-4 | |

| Record name | RU 42848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 42848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIDESMETHYLMIFEPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does RU 42848 compare to other antiprogestins in terms of its binding affinity to the progesterone receptor?

A1: The research indicates that RU 42848, a didemethyl derivative of RU 486 (Mifepristone), exhibits a lower relative binding affinity (RBA) to the rabbit myometrium progesterone receptor compared to RU 486. [] This suggests that structural modifications, such as the removal of methyl groups in RU 42848, can influence its interaction with the target receptor.

Q2: What is the metabolic fate of Mifepristone in the body and what is the significance of RU 42848 in this context?

A2: According to the research, RU 42848 is identified as the primary metabolite of Mifepristone. [] After oral administration, Mifepristone undergoes extensive hepatic metabolism, with RU 42848 emerging as a key metabolic product. This information is crucial for understanding the pharmacokinetic profile of Mifepristone and the potential biological activity of its metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

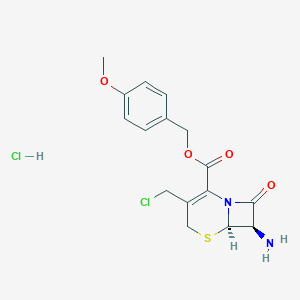

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

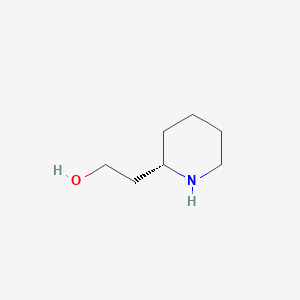

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)